LinearBtrisaccharide

Description

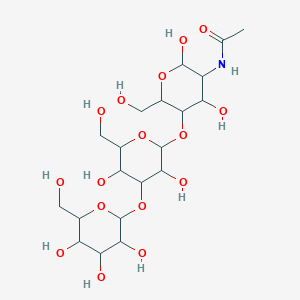

Linear B trisaccharide (C30H49N3O18S, CAS No. 56038-36-9) is a structurally defined oligosaccharide composed of three linearly linked monosaccharide units. It is widely utilized in glycobiology to study carbohydrate-protein interactions, particularly with lectins, viral capsid proteins, and enzymes . The biotinylated form of this trisaccharide (molecular weight: 771.79 g/mol) is a critical tool for glycan profiling, drug discovery, and investigating carbohydrate-binding proteins due to its high-affinity binding to streptavidin/avidin systems . Its primary function revolves around mimicking natural glycan epitopes involved in host-pathogen recognition, making it a focal point in antiviral and immunology research .

Properties

Molecular Formula |

C20H35NO16 |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

N-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25) |

InChI Key |

NNISLDGFPWIBDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LinearBtrisaccharide involves several steps, starting with the preparation of glycosyl donors and acceptors. One common method involves the use of peracetylated lactosamine, which is converted into a glycosyl donor after transformation into its oxazoline derivative. The trisaccharide is then synthesized by regioselective glycosylation using a monohydroxy compound as the acceptor .

Industrial Production Methods

Industrial production of this compound typically involves chemical synthesis due to the difficulty in isolating sufficient amounts from biological sources. The process includes the preparation of activated regioselective sugar units, which are then used in glycosylation reactions to form the desired trisaccharide .

Chemical Reactions Analysis

Types of Reactions

LinearBtrisaccharide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

LinearBtrisaccharide has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

Biology: It plays a role in studying cell-cell interactions and signaling pathways.

Medicine: It is investigated for its potential in drug development, particularly in designing carbohydrate-based vaccines and therapeutics.

Industry: It is used in the production of bioactive compounds and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of LinearBtrisaccharide involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Research Implications

- Virology: Linear B trisaccharide’s interaction with HuNoV P dimers provides insights into viral adhesion mechanisms, aiding vaccine design .

- Glycomics : Its structural simplicity makes it a model compound for studying multivalent carbohydrate-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.